2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide
Description
This compound features a benzofuro[3,2-d]pyrimidin-4-one core substituted at position 3 with a 3,4-dimethylphenyl group. A thioether linkage connects the pyrimidine ring to an acetamide moiety, which is further substituted with a 4-ethylphenyl group. The benzofuropyrimidine scaffold imparts rigidity and aromaticity, while the 3,4-dimethylphenyl and 4-ethylphenyl substituents modulate lipophilicity and steric interactions.
Properties
IUPAC Name |
2-[[3-(3,4-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c1-4-19-10-12-20(13-11-19)29-24(32)16-35-28-30-25-22-7-5-6-8-23(22)34-26(25)27(33)31(28)21-14-9-17(2)18(3)15-21/h5-15H,4,16H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQPERIOTFGEMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)C)C)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide typically involves multiple steps:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuro[3,2-d]pyrimidine ring system.
Introduction of the Thio Group: The thio group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the benzofuro[3,2-d]pyrimidine intermediate.
Acylation: The final step involves the acylation of the intermediate with 4-ethylphenylacetyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzofuro[3,2-d]pyrimidine core, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
The benzofuro[3,2-d]pyrimidine core is known for its biological activity, making this compound a candidate for drug discovery and development. It can be tested for various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Medicine
Potential therapeutic applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure suggests it could interact with biological macromolecules in unique ways, offering new avenues for treatment.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzofuro[3,2-d]pyrimidine core can bind to active sites, inhibiting or modulating the activity of these targets. The thioether and acetamide groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Research Findings and Implications
- Structural-Activity Relationships (SAR): Core Rigidity: Benzofuropyrimidines (target) may exhibit stronger receptor binding than flexible thiophene analogs () due to planar aromaticity. Substituent Effects: Ethyl and methyl groups (target) optimize lipophilicity for membrane permeability, whereas methoxy () or phenoxy () groups favor solubility.
- Therapeutic Potential: While direct pharmacological data for the target compound are absent, structurally related thienopyrimidines () and dihydropyrimidines () have shown activity in kinase inhibition and antimicrobial assays, suggesting similar avenues for exploration.
Biological Activity
The compound 2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The IUPAC name reflects the presence of a benzofuro-pyrimidine core linked to a thioacetamide moiety.
Biological Activity
1. Anticancer Activity
Research indicates that compounds with similar structural motifs often exhibit anticancer properties. For instance, studies have shown that benzofuro-pyrimidine derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study investigated the effects of a related compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may inhibit cancer cell growth through apoptosis pathways.
2. Antimicrobial Properties
The thioacetamide component suggests potential antimicrobial activity. Compounds containing sulfur are known for their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Research Findings:
In vitro assays revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL.
3. Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain signaling.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Disruption of bacterial membranes | |
| Enzyme Inhibition | Inhibition of COX enzymes |
The biological activity of this compound is likely mediated through several mechanisms:
- Apoptosis Induction: Triggering programmed cell death in cancer cells.
- Membrane Disruption: Interfering with bacterial cell membrane integrity.
- Enzyme Interaction: Binding to active sites of enzymes such as COX, thereby inhibiting their function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
